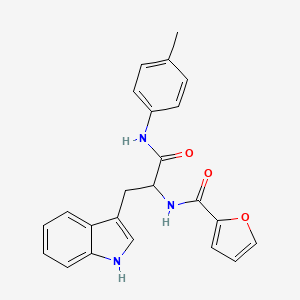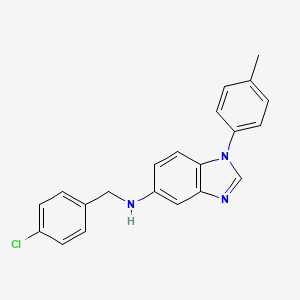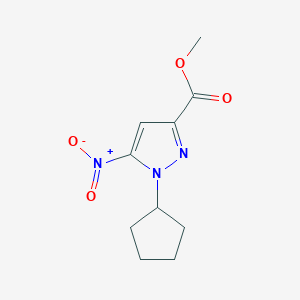![molecular formula C31H23N3OS B12461798 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, substituted with an ethylphenyl group, a naphthalenyl-thiazolyl group, and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and naphthalenyl-thiazolyl groups through various substitution reactions. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The ethylphenyl group can be introduced through Friedel-Crafts alkylation, while the naphthalenyl-thiazolyl group can be added via a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the reaction of the substituted quinoline with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-1-yl-quinoline-4-carboxylic acid: Similar structure but lacks the ethylphenyl and thiazolyl groups.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Different core structure but similar naphthalenyl substitution.
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C31H23N3OS |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H23N3OS/c1-2-20-14-16-22(17-15-20)28-18-26(25-11-5-6-13-27(25)32-28)30(35)34-31-33-29(19-36-31)24-12-7-9-21-8-3-4-10-23(21)24/h3-19H,2H2,1H3,(H,33,34,35) |
InChI Key |
YSMLKRODGDBEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12461720.png)

![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)
![(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2,5-diphenylpyrazol-3-one](/img/structure/B12461734.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461738.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)
![3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B12461767.png)
![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
